3-Amino-2-fluoropropanoic acid, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluoropropanoic acid, (2R)-, is a chiral amino acid derivative with the molecular formula C3H6FNO2. This compound is notable for its incorporation of a fluorine atom, which imparts unique chemical properties. It is a metabolite of the anticancer drug 5-Fluorouracil, making it of significant interest in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropropanoic acid, (2R)-, typically involves the fluorination of a suitable precursor, such as 3-Aminopropanoic acid. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for 3-Amino-2-fluoropropanoic acid, (2R)-, are less documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluoropropanoic acid, (2R)-, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluoropropanoic acid, (2R)-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry for their enhanced metabolic stability.
Biology: Utilized in metabolic studies to trace and analyze biochemical pathways due to its stable isotope labeling.
Medicine: Investigated for its role in the metabolism of 5-Fluorouracil, providing insights into the drug’s mechanism of action and potential side effects.
Wirkmechanismus
The mechanism of action of 3-Amino-2-fluoropropanoic acid, (2R)-, involves its role as a metabolite of 5-Fluorouracil. It is formed during the catabolism of 5-Fluorouracil and can interfere with DNA synthesis by incorporating into RNA and DNA, leading to the inhibition of thymidylate synthase. This results in the disruption of DNA replication and cell division, which is crucial for its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropropionic acid: Another fluorinated amino acid with similar properties but lacks the amino group.
3-Aminopropanoic acid: The non-fluorinated analog of 3-Amino-2-fluoropropanoic acid.
2-(Carbamoylamino)-3-fluoropropanoic acid: A compound with a carbamoyl group instead of an amino group
Uniqueness
3-Amino-2-fluoropropanoic acid, (2R)-, is unique due to its specific stereochemistry and the presence of both an amino and a fluorine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
88099-66-5 |
---|---|
Molekularformel |
C3H6FNO2 |
Molekulargewicht |
107.08 g/mol |
IUPAC-Name |
(2R)-3-amino-2-fluoropropanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChI-Schlüssel |
OJQNRNQELNLWHH-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)F)N |
Kanonische SMILES |
C(C(C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.